Ddmab
Overview
Description
Didecyldimethylammonium bromide is a quaternary ammonium compound commonly used as a surfactant and a cationic detergent in various research applications. It is known for its amphiphilic nature, possessing both hydrophobic and hydrophilic regions, which makes it effective in disrupting lipid-lipid and lipid-protein interactions within the lipid bilayer .
Mechanism of Action
Target of Action
Didecyldimethylammonium Bromide (Ddmab) is a cationic surfactant . It belongs to the family of quaternary ammonium compounds . The primary targets of this compound are the cell membranes of bacteria . It is known for its ability to disrupt these cell membranes, which is why it is commonly used in microbiology to selectively isolate and identify bacteria .
Mode of Action
This compound interacts with its targets, the bacterial cell membranes, by disrupting them . This disruption is due to the positively charged head and hydrophobic tail of this compound, which allows it to act as a detergent and antimicrobial . This interaction results in the death of the bacteria, making this compound an effective antibacterial agent .
Biochemical Pathways
It is known that the disruption of the bacterial cell membrane leads to the leakage of intracellular contents, which ultimately results in bacterial death .
Pharmacokinetics
As a cationic surfactant, it is likely that this compound has poor oral bioavailability due to its large size and relatively poor membrane permeability . Therefore, this compound is typically administered topically or intravenously .
Result of Action
The primary result of this compound’s action is the death of bacteria. By disrupting the bacterial cell membrane, this compound causes the bacteria to lose vital intracellular contents, leading to their death . This makes this compound an effective antibacterial agent.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of organic matter can reduce the effectiveness of this compound . Additionally, the pH of the environment can also affect the antimicrobial activity of this compound . More research is needed to fully understand how these and other environmental factors influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Didodecyldimethylammonium bromide plays a significant role in biochemical reactions due to its ability to disrupt cell membranes. This property makes it useful in selectively isolating and identifying bacteria in microbiology . The compound interacts with cell membranes by penetrating and disrupting the lipid bilayer, leading to cell lysis. Additionally, didodecyldimethylammonium bromide can interact with proteins and enzymes, altering their structure and function. For example, it can denature proteins by disrupting their hydrophobic interactions, leading to loss of enzymatic activity .
Cellular Effects
Didodecyldimethylammonium bromide has profound effects on various types of cells and cellular processes. It influences cell function by disrupting cell membranes, which can lead to cell death. This compound also affects cell signaling pathways by altering the integrity of the cell membrane, which can interfere with receptor-ligand interactions and signal transduction . Furthermore, didodecyldimethylammonium bromide can impact gene expression by causing cellular stress and activating stress response pathways. It can also affect cellular metabolism by disrupting membrane-bound enzymes and transporters .
Molecular Mechanism
The mechanism of action of didodecyldimethylammonium bromide involves its interaction with cell membranes and biomolecules. At the molecular level, it binds to the lipid bilayer of cell membranes, causing disruption and increased permeability . This leads to leakage of cellular contents and eventual cell lysis. Didodecyldimethylammonium bromide can also inhibit or activate enzymes by altering their conformation through hydrophobic interactions. Additionally, it can induce changes in gene expression by activating stress response pathways and transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of didodecyldimethylammonium bromide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Didodecyldimethylammonium bromide is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to didodecyldimethylammonium bromide can result in chronic cellular stress and adaptation, which may alter cellular responses and functions .
Dosage Effects in Animal Models
The effects of didodecyldimethylammonium bromide vary with different dosages in animal models. At low doses, it can effectively disrupt cell membranes and exert antimicrobial effects without causing significant toxicity . At high doses, didodecyldimethylammonium bromide can cause toxic effects, including tissue damage and inflammation. Threshold effects have been observed, where a certain concentration is required to achieve the desired antimicrobial activity without causing adverse effects .
Metabolic Pathways
Didodecyldimethylammonium bromide is involved in various metabolic pathways, primarily related to its interaction with cell membranes and enzymes. It can affect metabolic flux by disrupting membrane-bound enzymes and transporters, leading to altered metabolite levels . The compound can also interact with cofactors and other biomolecules, influencing their activity and stability. Didodecyldimethylammonium bromide’s impact on metabolic pathways is closely related to its ability to disrupt cellular membranes and alter enzyme function .
Transport and Distribution
Within cells and tissues, didodecyldimethylammonium bromide is transported and distributed based on its interaction with cell membranes and binding proteins. The compound can penetrate cell membranes and accumulate in specific cellular compartments . Transporters and binding proteins may facilitate its movement within cells, affecting its localization and concentration. Didodecyldimethylammonium bromide’s distribution within tissues is influenced by its hydrophobic nature and ability to interact with lipid membranes .
Subcellular Localization
Didodecyldimethylammonium bromide’s subcellular localization is primarily determined by its interaction with cell membranes and lipid bilayers. It can localize to specific compartments, such as the plasma membrane, endoplasmic reticulum, and mitochondria . The compound’s activity and function are influenced by its localization, as it can disrupt membrane integrity and affect membrane-bound enzymes and transporters. Post-translational modifications and targeting signals may also play a role in directing didodecyldimethylammonium bromide to specific subcellular compartments .
Preparation Methods
Didecyldimethylammonium bromide can be synthesized through the reaction of didecylamine with methyl bromide. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions. Industrial production methods often involve the use of pharmaceutical deep eutectic solvents (PDESs) to enhance the solubility, stability, and biological properties of the compound .
Chemical Reactions Analysis
Didecyldimethylammonium bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It can undergo substitution reactions where the bromide ion is replaced by other anions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Didecyldimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the solubilization and purification of integral membrane proteins.
Biology: It is employed in membrane protein studies, including protein crystallization, nuclear magnetic resonance (NMR) spectroscopy, and electron microscopy.
Medicine: It has antibacterial and antioxidant properties, making it useful in pharmaceutical formulations.
Industry: It is used in various biophysical and biochemical assays, facilitating the investigation of membrane protein structure-function relationships
Comparison with Similar Compounds
Didecyldimethylammonium bromide can be compared with other quaternary ammonium compounds such as:
Hexadecyltrimethylammonium bromide: Similar in structure but with a longer alkyl chain.
Benzalkonium chloride: Commonly used as a disinfectant and antiseptic.
Cetylpyridinium chloride: Used in mouthwashes and throat lozenges. Didecyldimethylammonium bromide is unique due to its specific amphiphilic properties and its effectiveness in solubilizing membrane proteins
Properties
IUPAC Name |
4-[dodecyl(dimethyl)azaniumyl]butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO2/c1-4-5-6-7-8-9-10-11-12-13-16-19(2,3)17-14-15-18(20)21/h4-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVNBVQBIZJUEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCCC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468232 | |
Record name | DDMAB | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15163-30-1 | |
Record name | DDMAB | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Dodecyl-N,N-(dimethylammonio)butyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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